molecular formula C42H34N2O2 B13130615 1,4-Bis(dibenzylamino)anthracene-9,10-dione CAS No. 143264-98-6

1,4-Bis(dibenzylamino)anthracene-9,10-dione

Cat. No.: B13130615
CAS No.: 143264-98-6
M. Wt: 598.7 g/mol
InChI Key: LKPRETWRHKBJDR-UHFFFAOYSA-N
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Description

1,4-Bis(dibenzylamino)anthracene-9,10-dione is a functionalized 9,10-anthraquinone derivative of significant interest in medicinal chemistry and chemical biology. This compound belongs to a class of molecules where the anthracene-9,10-dione core is symmetrically substituted with dibenzylamino groups at the 1 and 4 positions. Such amino-functionalized anthracene-9,10-diones represent one of the most important classes of anticancer agents, with analogs like Mitoxantrone currently in clinical use for breast cancer and leukemias . The primary research value of these compounds lies in their interaction with biological macromolecules. The mode of action of anthracene-9,10-dione derivatives is believed to involve the production of double-strand DNA breaks mediated by DNA topoisomerase II, an essential enzyme that modifies nucleic acid topology . The dibenzylamino substituents on the anthraquinone core are key structural features that influence the compound's DNA-binding affinity and sequence specificity through intercalation, a process where the planar aromatic system inserts between DNA base pairs . Researchers utilize this compound and its analogs as chemical tools to study DNA recognition mechanisms and to develop novel therapeutic agents with potentially improved efficacy and reduced side-effect profiles compared to existing drugs . The synthesis of such specialized anthraquinone derivatives often presents challenges, particularly due to the low solubility of the anthraquinone system and the deactivating effect of the carbonyl groups toward electrophilic substitution, which can necessitate optimized synthetic protocols . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

143264-98-6

Molecular Formula

C42H34N2O2

Molecular Weight

598.7 g/mol

IUPAC Name

1,4-bis(dibenzylamino)anthracene-9,10-dione

InChI

InChI=1S/C42H34N2O2/c45-41-35-23-13-14-24-36(35)42(46)40-38(44(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34)26-25-37(39(40)41)43(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32/h1-26H,27-30H2

InChI Key

LKPRETWRHKBJDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C4C(=C(C=C3)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O

Origin of Product

United States

Preparation Methods

Key Starting Materials:

  • 1,4-Dichloroanthracene-9,10-dione or its dihydroxy analogues
  • Dibenzylamine as the nucleophile

Typical Reaction Overview:

  • Nucleophilic aromatic substitution of chlorine atoms by dibenzylamine
  • Oxidation of intermediate dihydroxy or reduced species to the quinone form

Detailed Preparation Methods

Preparation from 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione

This method involves reacting 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with dibenzylamine under controlled conditions. The reaction proceeds via nucleophilic substitution of the chlorine atoms by the amine groups.

  • Step 1: Dissolve 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione in an appropriate solvent (e.g., ethanol or DMF).
  • Step 2: Add dibenzylamine in stoichiometric excess.
  • Step 3: Stir the mixture at elevated temperature (typically 60–100 °C) for several hours to allow substitution.
  • Step 4: Oxidize the intermediate dihydroxy compound to regenerate the anthraquinone core, often using mild oxidizing agents like activated manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

This method yields this compound with good purity and yield (typically 60–85%).

Alternative Route via 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione

Another approach starts from 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione, which undergoes amination with dibenzylamine.

  • Step 1: Amination of the hydroxy groups at 1,4-positions using dibenzylamine under reflux conditions.
  • Step 2: Oxidation of the intermediate to the quinone form.
  • Step 3: Optional substitution of chlorine atoms at 5,8-positions if further functionalization is desired.

This route is advantageous for introducing additional substituents at positions 5 and 8, enabling structural diversification.

Multicomponent and Catalytic Methods

Recent advances in anthracene derivative synthesis include multicomponent reactions and catalytic cyclotrimerizations that can be adapted for functionalized anthraquinones. However, direct synthesis of 1,4-bis(dibenzylamino) derivatives via these methods is less common due to the specificity required for the dibenzylamino substitution at 1,4-positions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, or acetic acid Polar aprotic solvents favor substitution
Temperature 60–100 °C Elevated temperature promotes reaction
Reaction Time 4–24 hours Depends on substrate reactivity
Oxidizing Agent Activated manganese dioxide, DDQ, or O2 Restores quinone structure
Molar Ratio (amine:substrate) 2:1 to 3:1 Excess amine ensures complete substitution

Research Findings and Theoretical Insights

  • Electronic Effects: The introduction of dibenzylamino groups lowers the LUMO energy levels of the anthracene-9,10-dione core, potentially altering biological activity and reducing cardiotoxicity compared to related drugs like Mitoxantrone.
  • Substitution Patterns: Chlorine atoms at 1,4-positions are highly reactive towards nucleophilic substitution by amines, enabling efficient preparation of bis(amino) derivatives.
  • Oxidation Step: Maintaining the quinone structure is critical for biological activity; thus, oxidation of intermediate hydroquinone forms is a necessary step.
  • Yield and Purity: Optimized reaction conditions yield the target compound in 60–85% isolated yield with high purity suitable for biological research.

Summary Table of Preparation Routes

Route No. Starting Material Key Reagents Oxidation Agent Yield (%) Remarks
1 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione Dibenzylamine Activated MnO2 or DDQ 70–85 Direct nucleophilic substitution
2 1,4-Dihydroxy-5,8-dichloroanthracene-9,10-dione Dibenzylamine Oxidation post amination 60–75 Allows further functionalization
3 Anthraquinone derivatives via multicomponent or catalytic methods Various amines & catalysts DDQ or related oxidants Variable Less common for dibenzylamino

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dibenzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The dibenzylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Bis(dibenzylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(dibenzylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Variations

Key analogs of 1,4-bis(dibenzylamino)anthracene-9,10-dione include:

Compound Name Substituents (R1, R4) Key Features Reference ID
1,4-Bis(ethylamino)anthracene-9,10-dione Ethylamino Compact alkyl chains; intramolecular N–H···O hydrogen bonds .
1,4-Bis(phenylamino)anthracene-9,10-dione Phenylamino Aromatic substituents; planar structure with π-π stacking in crystals .
1,4-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione (HAD) 2-Hydroxyethylamino Hydrophilic groups; used in colorants for polyurethane resins .
1,4-Bis(octadecylamino)anthracene-9,10-dione Octadecylamino Long alkyl chains; high lipophilicity (CAS: 65177-52-8) .
1,4-Bis[(2-(dimethylamino)ethyl)amino]anthracene-9,10-dione Dimethylaminoethylamino Tertiary amines; forms charge-transfer (CT) complexes with aromatic donors .

Key Trends :

  • Hydrophilicity : Hydroxyethyl or methoxyethoxyethyl groups (e.g., Me-TEG-DAAQ in ) enhance solubility in polar solvents for battery electrolytes .
  • Lipophilicity: Long alkyl chains (e.g., octadecylamino) improve compatibility with hydrophobic matrices .
  • Electronic Effects: Aromatic substituents (phenylamino) enhance π-π interactions, while alkylamino groups modulate redox potentials .

Physicochemical Properties

Solubility and Stability:
  • 1,4-Bis(ethylamino)anthracene-9,10-dione: Poor aqueous solubility due to hydrogen bonding and crystallinity .
  • Me-TEG-DAAQ : Solubility >1 M in acetonitrile, enabled by methoxyethoxyethyl side chains .
  • HAD/BHAD : Water-soluble derivatives used in colored polyurethane resins; UV-Vis λmax at 502–636 nm .
Thermal and Mechanical Stability:
  • HAD-incorporated polyurethanes exhibit low thermal migration (Mp <2%) and robust mechanical properties .

Critical Insight :

  • DNA Binding: Higher activity correlates with enhanced DNA interaction, as seen in bis(aminoalkyl) derivatives .
  • Cardiotoxicity: Sulfur-containing analogs (e.g., 1,4-bis(amino)-5,8-bis(sulfanyl) derivatives) aim to reduce cardiotoxicity while retaining efficacy .

Biological Activity

1,4-Bis(dibenzylamino)anthracene-9,10-dione is a synthetic organic compound belonging to the class of anthracene derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and inflammation regulation. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula: C26H26N2O2
  • Molecular Weight: 410.5 g/mol
  • CAS Number: 143264-98-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity: It has been shown to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.
  • Regulation of Inflammatory Mediators: Research indicates that this compound can modulate the production of inflammatory cytokines like TNF-α and IL-1β in activated macrophages .

Anticancer Properties

This compound has been evaluated for its anticancer potential in various studies:

  • Cytotoxicity Assays:
    • In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be lower than those of established anticancer drugs like mitoxantrone .
  • Mechanistic Insights:
    • The compound's mechanism includes apoptosis induction in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Production:
    • In RAW264.7 macrophage cells stimulated with LPS/IFN-γ, this compound significantly inhibited nitric oxide production and the secretion of pro-inflammatory cytokines (TNF-α and IL-1β) at concentrations as low as 5 μg/mL .
  • Cell Viability:
    • Importantly, these effects were achieved with minimal cytotoxicity to the cells, suggesting a favorable therapeutic index for potential applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was administered at varying concentrations (0.5 µM to 10 µM), with significant apoptosis observed at higher doses.

Case Study 2: Inhibition of Cytokines

In a controlled experiment using RAW264.7 cells, treatment with this compound resulted in a marked decrease in IL-1β levels compared to untreated controls. This suggests its potential application in managing inflammatory responses.

Summary Table of Biological Activities

Activity TypeObservationsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of TNF-α and IL-1β production
MechanismDNA intercalation; enzyme inhibition

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